

C-glycosidic bond in nikkomycin pseudo-J explanation

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Compound Focus: Nikkomycin pseudo-J

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Core Structural Features of Nikkomycin Pseudo-J

The table below summarizes the key characteristics of the C-glycosidic bond in **nikkomycin pseudo-J** and how it contrasts with standard nikkomycons.

Feature	Nikkomycin Pseudo-J	Standard Nikkomycins (e.g., Z and J)
Glycosidic Bond Type	C-glycosidic bond [1] [2]	N-glycosidic bond [1] [2]
Atomic Connectivity	Between C-5 of the uracil base and C-1' of the sugar moiety [1] [2]	Between a nitrogen atom of the nucleobase and C-1' of the sugar moiety
Sugar Moisty	5-amino-5-deoxy-D- <i>allo</i> -furanuronic acid [1] [2]	5-amino-5-deoxy-D- <i>allo</i> -furanuronic acid (in nikkomycons Z and J) [1]
Producer Strain	<i>Streptomyces tendae</i> Tü 901/PF 53+-3 [1] [2]	<i>Streptomyces tendae</i> and <i>Streptomyces ansochromogenes</i> [3] [4]
Chemical Stability	Likely more resistant to acid hydrolysis (inferred from C-glycoside property) [5]	-

This unique C-C linkage is a key diagnostic feature for identifying **nikkomycin pseudo-J**. In contrast, the more common N-glycosidic bond in standard nikkomycins connects a nitrogen atom in the nucleobase to the anomeric carbon (C-1') of the sugar [6].

Experimental Structure Elucidation

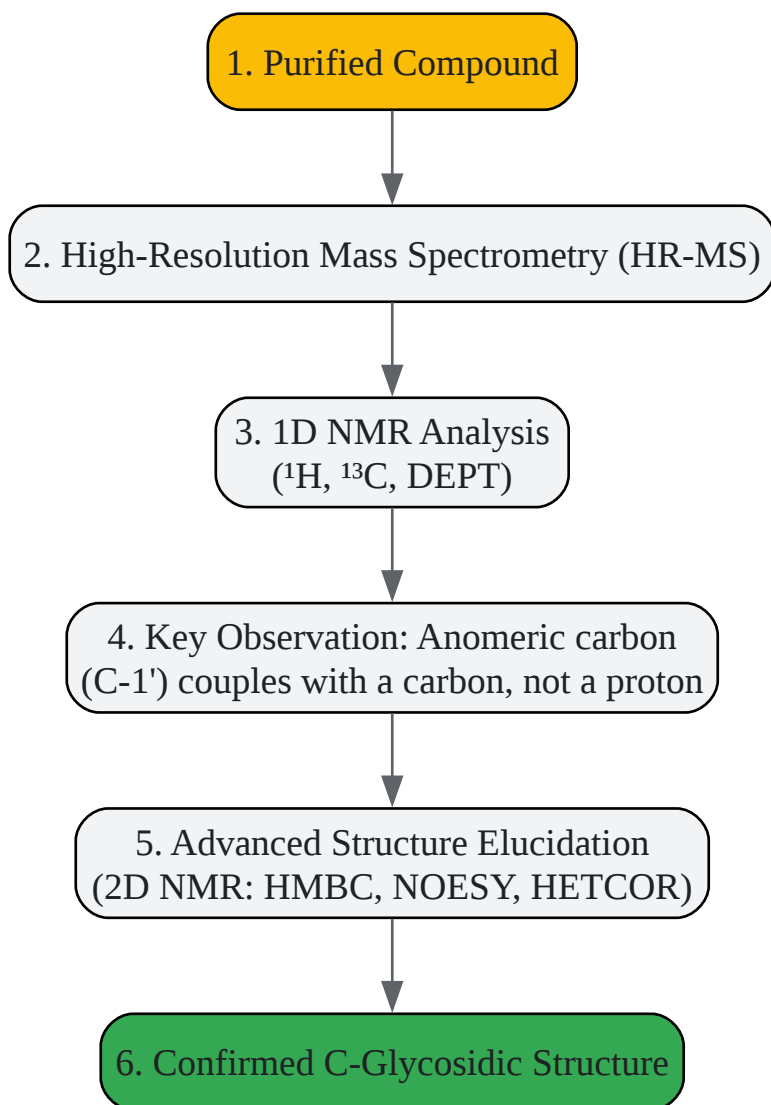
The structure of **nikkomycin pseudo-J**, including its characteristic C-glycosidic bond, was determined using advanced analytical techniques [1] [2].

Detailed Methodologies

- **Two-Dimensional NMR Spectroscopy:** This technique was crucial for determining the connectivity of atoms.
 - **Heteronuclear Correlation Spectroscopy (HETCOR):** This experiment correlates the chemical shifts of hydrogen atoms (^1H) with the chemical shifts of the carbon atoms (^{13}C) they are directly bonded to. It was used to map the direct bonds in the molecule, including those around the proposed C-glycosidic linkage [1].
 - **Through-Space Correlations (NOESY/ROESY):** Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiments provide information about which atoms are spatially close to each other, even if not directly bonded. This data helps confirm the three-dimensional arrangement and the stereochemistry of the sugar ring [1].
- **Mass Spectrometry (MS):** MS provided complementary information on the molecular mass and fragmentation pattern.
 - The high-resolution mass data confirmed the molecular formula of **nikkomycin pseudo-J**, showing it to be an isomer of the known nikkomycin J [1] [2].
 - The fragmentation pattern, particularly the ions resulting from the cleavage around the sugar and base units, provided indirect evidence supporting the C-glycosidic connectivity [1].

A Workflow for Differentiating C-Glycosidic Bonds

For researchers aiming to characterize similar natural products, the following integrated workflow, based on the methods used for **nikkomycin pseudo-J**, is a robust approach.



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This workflow leads to the key evidence for a C-glycosidic bond. In a typical N-glycoside, the anomeric carbon (C-1') shows a one-bond correlation to an anomeric proton in the HSQC spectrum. In a C-glycoside, this proton is absent. Instead, the HMBC experiment, which shows correlations over multiple bonds, reveals a direct correlation between the anomeric carbon (C-1') and a carbon atom from the aglycone base, providing direct proof of the C-C bond [1].

Biological and Pharmacological Implications

The C-glycosidic bond in **nikkomycin pseudo-J** is not just a structural curiosity; it has significant potential consequences for its bioactivity and development as an antifungal agent.

- **Enhanced Metabolic Stability:** C-glycosidic bonds are generally more resistant to chemical and enzymatic hydrolysis compared to O- and N-glycosidic bonds [5]. This improved stability could lead to a longer half-life in biological systems, a highly desirable property for a therapeutic agent.
- **Unique Interaction with Target:** Nikkomycins are competitive inhibitors of chitin synthase, mimicking the natural substrate UDP-N-acetylglucosamine [3] [4]. The altered geometry and electronic properties imposed by the C-glycosidic bond in the nucleoside moiety (**nikkomycin pseudo-J**) could modulate its affinity for the enzyme's active site, potentially leading to differences in potency or spectrum of activity compared to nikkomycins Z and J.

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